molecular formula C8H7N3 B096474 N'-Cyanobenzenecarboximidamide CAS No. 17513-09-6

N'-Cyanobenzenecarboximidamide

Cat. No.: B096474
CAS No.: 17513-09-6
M. Wt: 145.16 g/mol
InChI Key: JEWFJQWVHWGHOQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Cyanobenzenecarboximidamide can be synthesized through several methods. One common approach involves the reaction of benzenecarboximidamide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C6H5C(=NH)NH2+BrCNC6H5C(=NH)CN+HBr\text{C}_6\text{H}_5\text{C}(=NH)\text{NH}_2 + \text{BrCN} \rightarrow \text{C}_6\text{H}_5\text{C}(=NH)\text{CN} + \text{HBr} C6​H5​C(=NH)NH2​+BrCN→C6​H5​C(=NH)CN+HBr

Another method involves the direct cyanoacetylation of benzenecarboximidamide using cyanoacetic acid or its esters under acidic or basic conditions. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of N’-Cyanobenzenecarboximidamide typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N’-Cyanobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzenecarboximidamide oxide.

    Reduction: Reduction of the cyano group can yield benzenecarboximidamide.

    Substitution: The cyano group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Benzenecarboximidamide oxide.

    Reduction: Benzenecarboximidamide.

    Substitution: Various substituted benzenecarboximidamides depending on the substituent introduced.

Scientific Research Applications

N’-Cyanobenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-Cyanobenzenecarboximidamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

N’-Cyanobenzenecarboximidamide can be compared with other similar compounds such as benzenecarboximidamide and its derivatives. The presence of the cyano group imparts unique properties, such as increased reactivity and the ability to form additional interactions with biological targets. This makes it distinct from other benzenecarboximidamide derivatives.

Similar Compounds

  • Benzenecarboximidamide
  • N’-Methylbenzenecarboximidamide
  • N’-Ethylbenzenecarboximidamide

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N'-cyanobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWFJQWVHWGHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297065
Record name N'-Cyanobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170486-29-8, 17513-09-6
Record name [C(Z)]-N′-Cyanobenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2170486-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS000737740
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-Cyanobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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